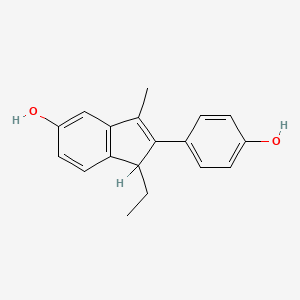
Indenestrol B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Indenestrol B, also known as this compound, is a useful research compound. Its molecular formula is C18H18O2 and its molecular weight is 266.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medical Applications
Hormonal Treatments:
Indenestrol B has been investigated for its potential use in hormone replacement therapies, particularly for conditions related to estrogen deficiency. Its efficacy is similar to that of other synthetic estrogens, making it a candidate for treating menopausal symptoms, such as hot flashes and vaginal atrophy. Studies have shown that compounds like this compound can effectively bind to estrogen receptors, influencing gene expression related to reproductive health .
Cancer Research:
Research has indicated that this compound and its analogs may exhibit anticancer properties. Specifically, studies have demonstrated its ability to inhibit the growth of certain cancer cell lines, including breast and prostate cancers. The compound's mechanism involves modulating estrogen receptor activity, which is crucial for the proliferation of hormone-sensitive tumors .
Reproductive Health:
this compound has been utilized in studies examining its effects on reproductive health. For instance, experiments involving animal models have shown that exposure to this compound can impact oocyte maturation and meiotic spindle formation, providing insights into the compound's role in fertility and developmental biology .
Agricultural Applications
Growth Promotion in Livestock:
Historically, compounds similar to this compound have been used as growth promoters in livestock. While concerns about carcinogenic effects led to regulatory changes, the interest in non-carcinogenic analogs continues. Research is ongoing into how this compound could enhance feed efficiency and growth rates in animals without adverse health effects .
Experimental Studies
Mechanistic Studies:
this compound serves as a valuable tool in mechanistic studies aimed at understanding estrogen receptor interactions. Its structural properties allow researchers to explore how different modifications can affect receptor binding and activity. This has implications not only for cancer research but also for understanding endocrine disruptors and their effects on human health .
Neuroprotective Effects:
Recent studies have suggested that this compound may possess neuroprotective properties. In models of neurodegenerative diseases like Alzheimer's disease, treatment with this compound has shown improvements in cognitive function and reductions in neuroinflammation markers. This opens new avenues for exploring its therapeutic potential in neurodegenerative disorders .
Data Table: Summary of Applications
Case Studies
-
Anticancer Activity Study:
A study published by MDPI explored the anticancer effects of various indole derivatives, including this compound. The results indicated significant growth inhibition in breast cancer cell lines when treated with the compound, suggesting its potential as a therapeutic agent against hormone-dependent cancers. -
Neuroprotection Research:
In an animal model study focusing on Alzheimer's disease, treatment with this compound resulted in notable improvements in cognitive function compared to control groups. This suggests that the compound may offer protective effects against neurodegeneration. -
Reproductive Toxicology Study:
Research examining the impact of this compound on oocyte maturation revealed that exposure during specific developmental stages could lead to alterations in meiotic processes, underscoring the importance of timing and dosage in reproductive toxicology assessments.
Eigenschaften
CAS-Nummer |
38028-27-2 |
|---|---|
Molekularformel |
C18H18O2 |
Molekulargewicht |
266.3 g/mol |
IUPAC-Name |
1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol |
InChI |
InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-10,15,19-20H,3H2,1-2H3 |
InChI-Schlüssel |
HJVFIQKBLPQQDY-UHFFFAOYSA-N |
SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Kanonische SMILES |
CCC1C2=C(C=C(C=C2)O)C(=C1C3=CC=C(C=C3)O)C |
Synonyme |
1-ethyl-2-(4-hydroxyphenyl)-3-methyl-1H-inden-5-ol indenestrol B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















